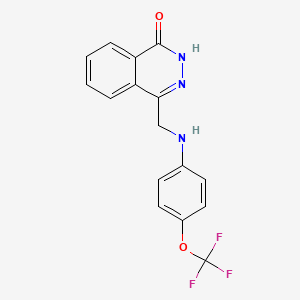

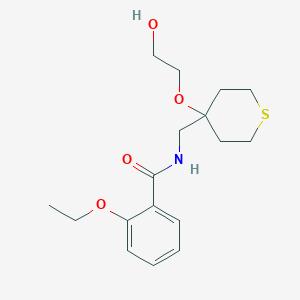

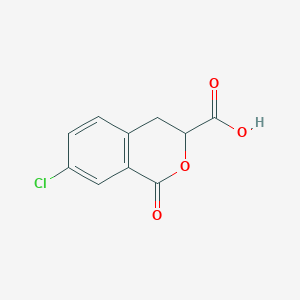

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds involving trifluoromethoxy groups have been synthesized using various methods . For instance, a series of nitrogen-heterocycles have been transformed to the corresponding trifluoromethyl ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethoxy, anilino, methyl, and phthalazinone groups. For example, trifluoromethoxy groups have been involved in reactions with N-oxides to form trifluoromethyl ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethoxy group is known to contribute to good metabolic stability, appropriate lipophilicity, and special electrical properties .Applications De Recherche Scientifique

Heterocyclic Compounds in Medicinal Chemistry Heterocyclic compounds, including phthalazinones, play a pivotal role in medicinal chemistry. Their structural diversity allows for a wide spectrum of biological activities. For instance, triazine and its analogs have demonstrated potent pharmacological activities across antibacterial, antifungal, anti-cancer, antiviral, and antimalarial applications. This illustrates the potential of heterocyclic cores, such as phthalazinone, in drug development (Tarawanti Verma et al., 2019)[https://consensus.app/papers/heterocyclic-compounds-bearing-triazine-scaffold-their-verma/8a4a071a6cc359789ae7373c5a3b4534/?utm_source=chatgpt].

Environmental Degradation and Toxicity Studies Research into the environmental degradation and toxicity of phthalates provides a foundation for understanding the environmental impact of similar compounds. Phthalates, for example, have been extensively studied for their biodegradation capabilities and environmental persistence (P. Keyser et al., 1976)[https://consensus.app/papers/biodegradation-phthalates-esters-bacteria-keyser/e1537d8106f351698e7aa9eeb5a69eb2/?utm_source=chatgpt]. These studies can offer insights into the environmental behavior of phthalazinone derivatives.

Benzoxazinoids and Antimicrobial Activity Benzoxazinoids, similar in function to some phthalazinone derivatives, have been explored for their role in plant defense and potential as antimicrobial agents. Although monomeric benzoxazinoids exhibit limited antimicrobial activity, their core structure has served as a scaffold for designing potent antimicrobial compounds, highlighting the relevance of such scaffolds in developing new antimicrobial agents (Wouter J. C. de Bruijn et al., 2018)[https://consensus.app/papers/structure-biosynthesis-benzoxazinoids-plant-defence-bruijn/d16ea24ac1855fcb9a22aa9a54ac55e1/?utm_source=chatgpt].

Anticorrosive Applications Phthalocyanine and naphthalocyanine derivatives, by virtue of their structural similarities to phthalazinone, have found applications as corrosion inhibitors. Their efficacy in preventing corrosion in various metal/electrolyte systems demonstrates the potential industrial applications of heterocyclic compounds, including phthalazinones, in materials science (C. Verma et al., 2021)[https://consensus.app/papers/phthalocyanine-naphthalocyanine-derivatives-corrosion-verma/1a18048f4da352069e750732b256ace1/?utm_source=chatgpt].

Reproductive Toxicity of Phthalates The study of phthalates has revealed their endocrine-disrupting properties and potential reproductive toxicity. This research underscores the importance of assessing the safety and environmental health impact of related compounds, including phthalazinones, to ensure they do not pose similar risks (Sapna Sedha et al., 2021)[https://consensus.app/papers/toxic-phthalate-compounds-state-review-sedha/d508057250c455a5931e8f2da5d11c31/?utm_source=chatgpt].

Orientations Futures

The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . Thus, the development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This could potentially lead to the development of new compounds with improved properties, including “4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone”.

Propriétés

IUPAC Name |

4-[[4-(trifluoromethoxy)anilino]methyl]-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMXCTWAARIHIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

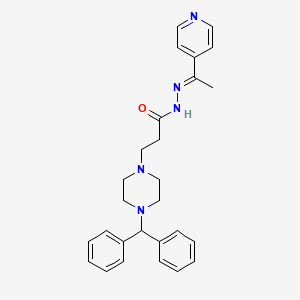

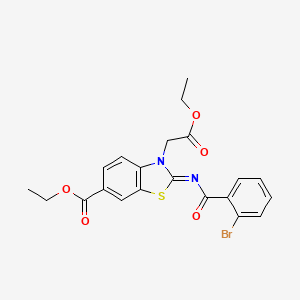

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2764204.png)

![6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B2764206.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2764209.png)

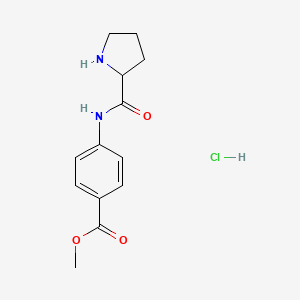

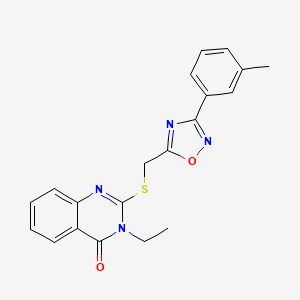

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764212.png)

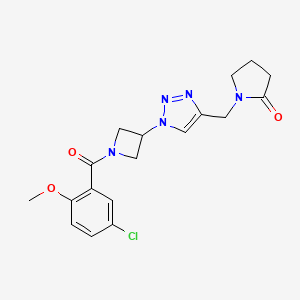

![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)